molecular formula C23H23NO5S B12734334 4-(4-Methylphenyl)-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-5-thiazoleacetic acid CAS No. 116759-23-0

4-(4-Methylphenyl)-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-5-thiazoleacetic acid

Cat. No.: B12734334
CAS No.: 116759-23-0
M. Wt: 425.5 g/mol
InChI Key: OEZPLOPGAQSTNZ-JXMROGBWSA-N
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Description

4-(4-Methylphenyl)-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-5-thiazoleacetic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Attachment of the Phenyl and Trimethoxyphenyl Groups: This can be done through a series of Friedel-Crafts acylation reactions.

    Formation of the Ethenyl Linkage: This step might involve a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiazole ring.

    Reduction: Reduction reactions can target the ethenyl linkage and the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it might interact with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
  • 4-(4-Methylphenyl)-2-(2-(3,4-dimethoxyphenyl)ethenyl)-5-thiazoleacetic acid

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 4-(4-Methylphenyl)-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-5-thiazoleacetic acid distinguishes it from similar compounds. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

CAS No.

116759-23-0

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-(4-methylphenyl)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C23H23NO5S/c1-14-5-8-16(9-6-14)22-19(13-21(25)26)30-20(24-22)10-7-15-11-17(27-2)23(29-4)18(12-15)28-3/h5-12H,13H2,1-4H3,(H,25,26)/b10-7+

InChI Key

OEZPLOPGAQSTNZ-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC)CC(=O)O

Origin of Product

United States

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